

BIIL-260 Hydrochloride: A Comprehensive Physicochemical Profile for the Research Scientist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BIIL-260 hydrochloride*

Cat. No.: *B10775223*

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This technical guide provides an in-depth overview of the core physicochemical properties of **BIIL-260 hydrochloride** (CAS RN: 192581-24-1), a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and the development of novel anti-inflammatory therapeutics.

BIIL-260 is the biologically active metabolite of the prodrug BIIL-284. The conversion of BIIL-284 to BIIL-260 is a critical step for its pharmacological activity, and understanding the physicochemical characteristics of the hydrochloride salt is paramount for its application in research and development.

Core Physicochemical Properties

A summary of the key physicochemical data for **BIIL-260 hydrochloride** is presented in the table below. This information has been compiled from various scientific sources and supplier technical data sheets.

Property	Value	Source(s)
Chemical Formula	C30H31ClN2O3	[1]
Molecular Weight	503.04 g/mol	[1]
CAS Number	192581-24-1	[1]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO (125 mg/mL)	[3]
Stability	Stable for a few weeks during ordinary shipping. For long-term storage, it should be kept at -20°C.	[1]
Melting Point	Data not available in the public domain.	
pKa	Data not available in the public domain.	

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of small molecule drug candidates are provided below. While the specific protocols used for **BIIL-260 hydrochloride** are not publicly available, the following represent standard, widely accepted methodologies in the pharmaceutical sciences.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **BIIL-260 hydrochloride** is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, DMSO) in a sealed container.

- **Equilibration:** The container is agitated at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
- **Sampling and Analysis:** A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of **BIIL-260 hydrochloride** in the sample is then determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard pharmacopeial procedure.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **BIIL-260 hydrochloride** is packed into a capillary tube to a height of 2-4 mm.
- **Instrumentation:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded. The range between these two temperatures is reported as the melting range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a common method for its determination.[3][4][5]

Methodology:

- **Sample Preparation:** A precise amount of **BIIL-260 hydrochloride** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile if aqueous solubility is low.[3]
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[3]
- **pH Measurement:** The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[3]
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[3]

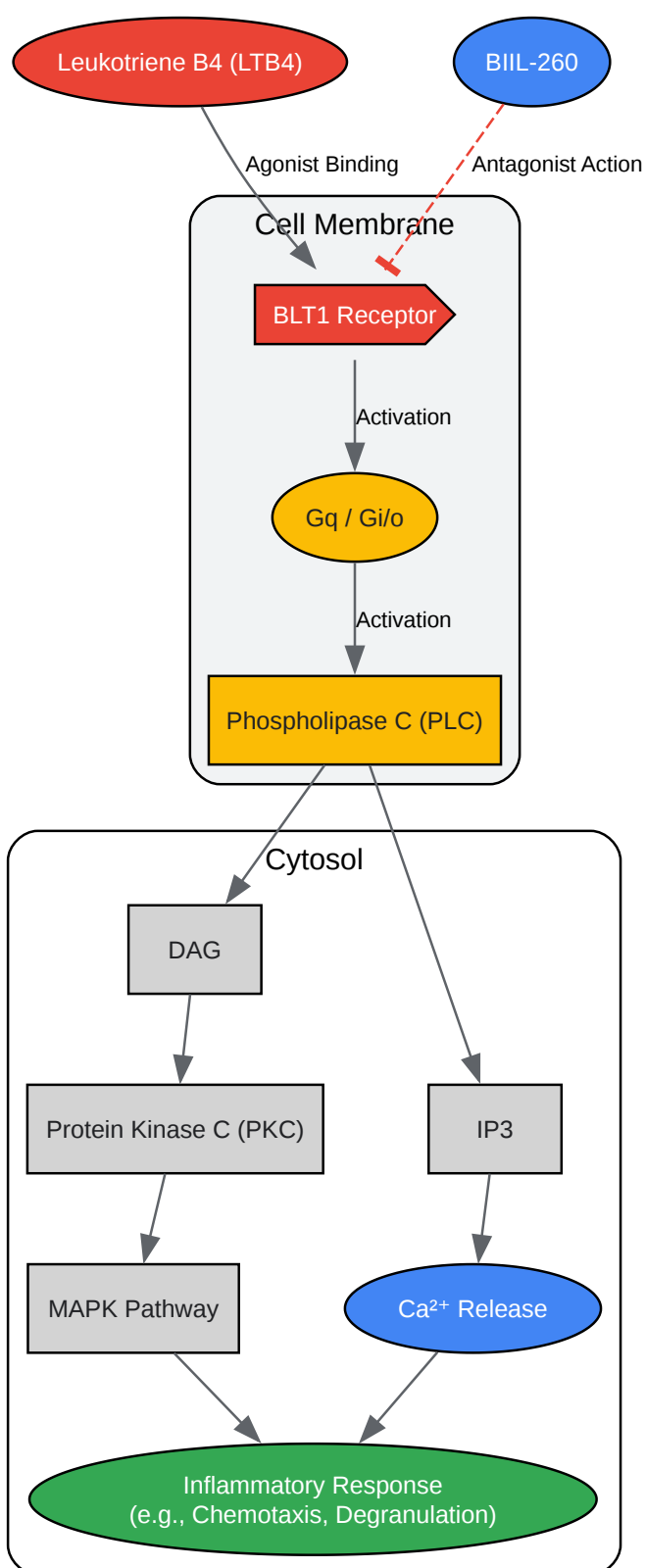
Visualizing the Biological Context of BIIL-260

To better understand the mechanism of action and metabolic activation of BIIL-260, the following diagrams illustrate the relevant biological pathways.



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Metabolic activation of the prodrug BIIL-284 to the active form BIIL-260.



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Leukotriene B4 (LTB4) receptor 1 (BLT1) signaling pathway and the inhibitory action of BIIL-260.

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- To cite this document: BenchChem. [BIIL-260 Hydrochloride: A Comprehensive Physicochemical Profile for the Research Scientist]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10775223#biil-260-hydrochloride-s-physicochemical-properties>]

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